molecular formula C11H14O2 B2585039 1-(2-Methoxy-5-methylphenyl)propan-1-one CAS No. 82620-73-3

1-(2-Methoxy-5-methylphenyl)propan-1-one

Cat. No. B2585039
CAS RN: 82620-73-3
M. Wt: 178.231
InChI Key: HXJFDGOJFTWPIR-UHFFFAOYSA-N
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Description

“1-(2-Methoxy-5-methylphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propiophenone group with a methoxy group and a methyl group attached to the phenyl ring .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 178.23 .

Scientific Research Applications

Analytical Characterization and Synthesis

  • Synthesis and Characterization : The compound has been involved in studies focusing on its synthesis and analytical characterization. For example, McLaughlin et al. (2017) discussed the synthesis, characterization, and monoamine transporter activity of mexedrone, a compound closely related to 1-(2-Methoxy-5-methylphenyl)propan-1-one (McLaughlin et al., 2017). This study contributes to the understanding of the chemical properties and potential biological activities of such compounds.

  • Crystal Structure Analysis : Investigations into the crystal structure of related compounds provide insights into their molecular configuration and potential applications. For example, Nycz et al. (2011) conducted X-ray structures and computational studies of several cathinones, including compounds similar to this compound (Nycz et al., 2011).

Biomedical Applications

  • Electron Transfer Studies : Hisada and Yagi (1977) described the use of 1-methoxy-5-methylphenazinium methyl sulfate, a related compound, as a photochemically stable, versatile electron carrier. This application is significant in biochemistry and medical technology, particularly in electron transfer systems (Hisada & Yagi, 1977).

  • Cytotoxicity and Anticancer Activity : Rayanil et al. (2011) isolated a new phenolic compound closely related to this compound from the wood of Millettia leucantha, which exhibited strong cytotoxicity against tumor cell lines. This suggests potential applications in developing anticancer agents (Rayanil et al., 2011).

Chemical Properties and Reactions

  • Photophysics and Vibronic Interaction : Bangal et al. (1996) studied the photophysics of chalcone derivatives, which are structurally related to this compound. This research provides insights into the electronic properties and interactions of such compounds (Bangal et al., 1996).

  • Lipase Catalyzed Kinetic Resolution : Mohammed Shafioul et al. (2012) developed processes for the enantioselective resolution of derivatives of this compound, which is important for the synthesis of chiral building blocks in various natural and unnatural compounds (Mohammed Shafioul et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Methoxyphenyl)propan-1-one”, indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It’s recommended to use personal protective equipment when handling it .

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFDGOJFTWPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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